molecular formula C20H23NO4 B045816 2-Boc-amino-3,3-diphenyl propionic acid CAS No. 119363-63-2

2-Boc-amino-3,3-diphenyl propionic acid

Cat. No. B045816
M. Wt: 341.4 g/mol
InChI Key: TYJDOLCFYZSNQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds demonstrates the versatility of Boc-protected amino acids in peptide synthesis. For example, a derivative of 2-amino-6-mercaptohexanoic acid suitable for Boc solid phase synthesis has been prepared, showcasing the stability to acidolysis and the convenient deprotection by treatment with diphenyl sulfoxide and trichloromethylsilane (Adeva et al., 1995). This highlights the potential pathways for synthesizing complex molecules, including 2-Boc-amino-3,3-diphenyl propionic acid, using Boc protection strategies.

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 2-Boc-amino-3,3-diphenyl propionic acid reveals insights into their configuration and stability. For instance, studies on the crystal structure of N-8-(diphenyl-hydroxy-2-aminomethylpyridine)borane provide valuable information on bond distances and the stabilization of cyclic adducts in solid states, which is relevant for understanding the structural features of Boc-amino acids (Andrade-López et al., 2005).

Chemical Reactions and Properties

The chemical reactivity and properties of Boc-protected amino acids and their derivatives are of great interest. Research on the carbon boron bonds cleavage by amino acids to yield diphenylborinic acid, which forms mixed anhydrides with amino acids in good yields, sheds light on the reactivity of such compounds (Baum, 1970). This is crucial for understanding the chemical behavior of 2-Boc-amino-3,3-diphenyl propionic acid in various reactions.

Physical Properties Analysis

The physical properties of Boc-protected amino acid derivatives, such as solubility, melting point, and stability, are essential for their application in synthesis and material science. Although specific data on 2-Boc-amino-3,3-diphenyl propionic acid were not found, studies on similar compounds can provide a basis for predicting its physical properties and behavior in different environments.

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and compatibility with various solvents and reagents, is vital for employing 2-Boc-amino-3,3-diphenyl propionic acid in synthetic routes. The synthesis and reactivity of tert-Butyl 2-[(Benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate offer insights into the orthogonal protection strategies and reactivity patterns of Boc-protected amino acids (Hsiao, 1998), relevant for understanding the chemical properties of 2-Boc-amino-3,3-diphenyl propionic acid.

Scientific Research Applications

Use in Peptide Synthesis

  • Scientific Field: Biochemistry
  • Application Summary: The Boc group (tert-butoxycarbonyl) is commonly used in peptide synthesis as a protecting group for amino functions . The compound “2-Boc-amino-3,3-diphenyl propionic acid” can be used in this context .
  • Method of Application: The Boc group can be introduced to the amino function through a reaction with di-tert-butyl dicarbonate in the presence of a base . The Boc-protected amino acid can then be incorporated into a peptide chain through standard peptide coupling reactions .
  • Results/Outcomes: The Boc group can be selectively removed under mild acidic conditions, allowing for the selective deprotection of amino functions in the presence of other sensitive functional groups .

Use as a Tag Carrier

  • Scientific Field: Bioconjugate Chemistry
  • Application Summary: The compound can be used as a lysine residue for carrying a tag moiety such as a fluorescent dye, a quencher, or biotin .
  • Method of Application: The specific method of application would depend on the nature of the tag being attached. Generally, this would involve a coupling reaction between the amino group of the “2-Boc-amino-3,3-diphenyl propionic acid” and the tag molecule .
  • Results/Outcomes: The resulting conjugate can be used in various applications, such as fluorescence imaging or affinity purification .

Dual Protection of Amino Functions

  • Scientific Field: Organic Chemistry
  • Application Summary: The compound can be used for dual protection of amino functions, which is a common strategy in organic synthesis .
  • Method of Application: The Boc group can be introduced to the amino function through a reaction with di-tert-butyl dicarbonate in the presence of a base . The resulting Boc-protected amine can then be further functionalized .
  • Results/Outcomes: The dual protection strategy allows for selective functionalization of amines, which can be useful in the synthesis of complex organic molecules .

Use in Block Copolymer Synthesis

  • Scientific Field: Polymer Chemistry
  • Application Summary: The compound can be used in the synthesis of block copolymers, which are polymers composed of two or more different types of monomers .
  • Method of Application: The specific method of application would depend on the nature of the other monomers being used. Generally, this would involve a polymerization reaction in which the “2-Boc-amino-3,3-diphenyl propionic acid” is incorporated into the polymer chain .
  • Results/Outcomes: The resulting block copolymers can have unique properties and can be used in various applications, such as drug delivery or materials science .

Use in the Synthesis of Multifunctional Targets

  • Scientific Field: Organic Chemistry
  • Application Summary: The compound can be used in the synthesis of multifunctional targets .
  • Method of Application: The Boc group can be introduced to the amino function through a reaction with di-tert-butyl dicarbonate in the presence of a base . The resulting Boc-protected amine can then be further functionalized .
  • Results/Outcomes: The dual protection strategy allows for selective functionalization of amines, which can be useful in the synthesis of complex organic molecules .

Use in the Synthesis of Amphiphilic Block Copolymers

  • Scientific Field: Polymer Chemistry
  • Application Summary: The compound can be used in the synthesis of amphiphilic block copolymers, which are polymers composed of two or more different types of monomers .
  • Method of Application: The specific method of application would depend on the nature of the other monomers being used. Generally, this would involve a polymerization reaction in which the “2-Boc-amino-3,3-diphenyl propionic acid” is incorporated into the polymer chain .
  • Results/Outcomes: The resulting block copolymers can have unique properties and can be used in various applications, such as drug delivery or materials science .

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for 2-Boc-amino-3,3-diphenyl propionic acid .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJDOLCFYZSNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392945
Record name 2-Boc-amino-3,3-diphenyl propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Boc-amino-3,3-diphenyl propionic acid

CAS RN

119363-63-2
Record name 2-Boc-amino-3,3-diphenyl propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.